9-Ethyl-10-methylacridin-10-ium

Description

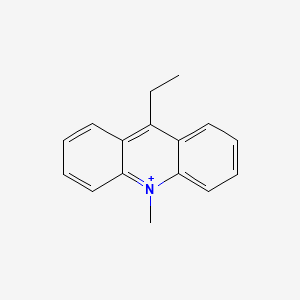

9-Ethyl-10-methylacridin-10-ium is a cationic heterocyclic compound derived from the acridine scaffold, featuring an ethyl group at position 9 and a methyl group at position 10. Its structure consists of a planar tricyclic aromatic system with a quaternary nitrogen atom at position 10, rendering it positively charged (Figure 1) . This compound is typically synthesized via condensation of N-phenylaniline with propanoic acid in molten zinc chloride, followed by purification via column chromatography . The ethyl and methyl substituents influence its electronic properties, making it a candidate for chemiluminescent applications and studies on C-acidic behavior . Crystallographic analyses reveal weak intermolecular hydrogen bonds, π-π interactions, and S–O⋯π interactions that stabilize its crystal lattice .

Properties

CAS No. |

52328-34-4 |

|---|---|

Molecular Formula |

C16H16N+ |

Molecular Weight |

222.30 g/mol |

IUPAC Name |

9-ethyl-10-methylacridin-10-ium |

InChI |

InChI=1S/C16H16N/c1-3-12-13-8-4-6-10-15(13)17(2)16-11-7-5-9-14(12)16/h4-11H,3H2,1-2H3/q+1 |

InChI Key |

KFKJJAYDTVAGFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=CC2=[N+](C3=CC=CC=C31)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Bernthsen Acridine Synthesis for 9-Ethylacridine

The Bernthsen method forms the acridine core by condensing diphenylamine with a carboxylic acid. For 9-ethylacridine, propanoic acid is used:

- Reagents : Diphenylamine, propanoic acid, ZnCl₂.

- Procedure :

N-Methylation to Form 10-Methylacridinium Salt

Quaternization of 9-ethylacridine at the nitrogen (position 10) is achieved using methylating agents:

Method A: Methyl Iodide in Acetonitrile

- Reagents : 9-ethylacridine, methyl iodide, acetonitrile.

- Procedure :

Method B: Methyl Fluorosulfonate in Chloroform/Ether

Optimization and Reaction Conditions

Solvent and Temperature Effects

Analytical Characterization

Spectral Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9-Ethyl-10-methylacridin-10-ium can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents.

Major Products:

Oxidation: Formation of acridone derivatives.

Reduction: Formation of reduced acridine derivatives.

Substitution: Formation of substituted acridine compounds.

Scientific Research Applications

Chemistry: 9-Ethyl-10-methylacridin-10-ium is used as a photoredox catalyst in various organic synthesis reactions. Its ability to absorb visible light and participate in electron transfer processes makes it valuable in green chemistry applications.

Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes. Its fluorescence properties allow for the visualization of cellular components and the monitoring of biochemical reactions.

Medicine: The compound has potential applications in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation can be harnessed to target and destroy cancer cells.

Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments. Its stability and vibrant color make it suitable for various applications in textiles and printing.

Mechanism of Action

The mechanism of action of 9-Ethyl-10-methylacridin-10-ium involves its ability to act as a photoredox catalyst. Upon absorption of visible light, the compound undergoes excitation to a higher energy state. This excited state can then participate in electron transfer reactions, either donating or accepting electrons, to facilitate various chemical transformations. The molecular targets and pathways involved include the generation of reactive oxygen species and the initiation of radical reactions.

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

Structural and Substituent Variations

Acridinium derivatives vary significantly in substituent patterns, which dictate their physicochemical properties and applications. Key analogs include:

Physicochemical Properties

- Chemiluminescence: this compound and its analogs (e.g., 9-cyano-10-methylacridinium) undergo chemiluminescence upon reaction with oxidants like OOH–, forming excited-state 9-acridinones . The ethyl group in the title compound slightly reduces reactivity compared to cyano-substituted analogs . 9,10-Dimethylacridinium shows weaker luminescence due to the absence of electron-withdrawing groups .

C-Acidity :

Crystal Packing :

Research Findings and Limitations

- Synthetic Challenges : Derivatives with bulky substituents (e.g., mesityl) require multi-step syntheses, limiting scalability .

- Stability Issues: Electron-rich analogs (e.g., 9-aminoacridinium salts) exhibit lower oxidative stability compared to cyano- or ester-substituted derivatives .

- Limited Data: Few studies explore 9-imino-10H-dihydroacridines (e.g., 10-Methyl-9,10-dihydroacridine), leaving gaps in understanding their reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.